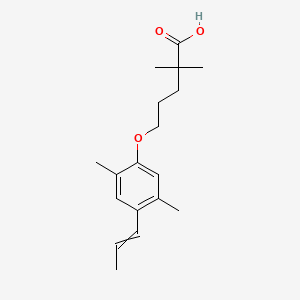

5-(2,5-Dimethyl-4-(prop-1-en-1-yl)phenoxy)-2,2-dimethylpentanoic acid

Description

Historical Development and Discovery Context

The historical development of this compound is intrinsically linked to the evolution of gemfibrozil as a therapeutic agent and the subsequent need for comprehensive impurity profiling in pharmaceutical manufacturing. Gemfibrozil was originally selected from a series of related compounds synthesized in the laboratories of Parke-Davis in the late 1970s, emerging from research programs focused on developing compounds that effectively lower plasma lipid levels in both human and animal subjects. The compound was patented in 1968 and entered medical use in 1982, establishing itself as an important member of the fibrates class of medications.

The discovery and characterization of this compound as a specific impurity emerged during subsequent analytical investigations into gemfibrozil manufacturing processes. Research published in 2013 described improved synthetic processes for gemfibrozil preparation, noting the formation and control of possible impurities as critical factors in achieving high-purity drug substance. These investigations revealed that various structural analogs and process-related impurities could form during the multi-step synthesis of gemfibrozil, necessitating comprehensive analytical characterization and control strategies.

The compound's identification as a specific impurity required sophisticated analytical techniques to distinguish it from the parent drug substance and other related impurities. The development of gas chromatography-mass spectrometry methods for genotoxic impurity determination in gemfibrozil, as documented in recent research, demonstrates the ongoing evolution of analytical approaches for impurity detection and quantification. The historical timeline of this compound's recognition reflects broader pharmaceutical industry trends toward increasingly rigorous impurity profiling and control, driven by regulatory requirements and enhanced understanding of structure-activity relationships in drug substances.

Significance as a Gemfibrozil Impurity E

This compound holds particular significance within pharmaceutical quality control as it is officially designated as Gemfibrozil Impurity E in both European Pharmacopoeia and United States Pharmacopeia monographs. This designation places the compound within a well-defined regulatory framework that governs its identification, quantification, and control during gemfibrozil manufacturing and testing processes. The compound is also recognized as Gemfibrozil Related Compound A in United States Pharmacopeia nomenclature, highlighting its structural relationship to the parent drug substance.

The significance of this impurity extends beyond mere analytical identification to encompass broader pharmaceutical quality assurance principles. According to International Conference on Harmonisation guidelines, impurities in drug substances require systematic evaluation based on their concentration levels and potential impact on drug safety and efficacy. The reporting threshold, identification threshold, and qualification threshold established for pharmaceutical impurities create a structured approach for managing compounds like this compound within commercial drug manufacturing operations.

Properties

IUPAC Name |

5-[2,5-dimethyl-4-[(E)-prop-1-enyl]phenoxy]-2,2-dimethylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26O3/c1-6-8-15-11-14(3)16(12-13(15)2)21-10-7-9-18(4,5)17(19)20/h6,8,11-12H,7,9-10H2,1-5H3,(H,19,20)/b8-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWBXHPOXWIJOJR-SOFGYWHQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC1=C(C=C(C(=C1)C)OCCCC(C)(C)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C1=C(C=C(C(=C1)C)OCCCC(C)(C)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1315604-10-4, 500904-61-0 | |

| Record name | 5-(2,5-Dimethyl-4-((1E)-prop-1-en-1-yl)phenoxy)-2,2-dimethylpentanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1315604104 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 500904-61-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-(2,5-DIMETHYL-4-((1E)-PROP-1-EN-1-YL)PHENOXY)-2,2-DIMETHYLPENTANOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JS89L2TD5Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Friedel-Crafts Propenylation of 2,5-Dimethylphenol

A two-step sequence involving Friedel-Crafts acylation followed by dehydration is commonly employed to introduce the propenyl group:

-

Acylation :

Aluminum chloride catalyzes electrophilic substitution at the para position relative to the hydroxyl group.

-

Dehydration :

Concentrated sulfuric acid promotes keto-enol tautomerization and subsequent elimination of water to form the α,β-unsaturated system.

Optimization Notes :

-

Temperature control (80–90°C) minimizes oligomerization of the propenyl group.

-

Yields : ~65–75% after purification via silica gel chromatography.

Preparation of 5-Halo-2,2-dimethylpentanoic Acid Derivatives

Malonic Ester Synthesis

The pentanoic acid backbone is constructed using a malonic ester approach to install the 2,2-dimethyl substituents:

-

Alkylation of Diethyl Malonate :

Sodium ethoxide deprotonates the malonate, enabling nucleophilic attack on 1,3-dibromopropane.

-

Hydrolysis and Decarboxylation :

Saponification followed by thermal decarboxylation yields the branched carboxylic acid.

-

Bromination :

Phosphorus tribromide selectively brominates the terminal position.

Key Data :

Etherification and Final Coupling

Nucleophilic Aromatic Substitution

The phenolic and aliphatic fragments are coupled via a Williamson ether synthesis :

Reaction Conditions :

-

Base : Potassium carbonate (2.1 equiv).

-

Solvent : Dimethylformamide (DMF) at 80°C for 12–18 hours.

-

Workup : Acidification to pH 2–3 followed by extraction with ethyl acetate.

Performance Metrics :

-

Yield : 70–80%.

-

Stereochemical Integrity : The E-configuration of the propenyl group is preserved under these conditions.

Alternative Photochemical Synthesis

Recent advances in photoredox catalysis offer a complementary route to the Williamson ether method:

-

Diaryliodonium Salt Preparation :

\text{2,5-Dimethyl-4-(prop-1-en-1-yl)phenol} \xrightarrow{\text{PhI(OAc)_2, BF}_3\cdot\text{OEt}_2} \text{Aryl iodonium salt} -

Photochemical Coupling :

\text{Aryl iodonium salt} + \text{2,2-Dimethylpentanoic acid} \xrightarrow[\text{450 nm LED}]{\text{[Ir(ppy)_3], TMEDA}} \text{Target Compound}

Advantages :

-

Mild Conditions : Room temperature, avoids strong bases.

-

Functional Group Tolerance : Suitable for acid-sensitive substrates.

Limitations :

-

Yield : ~50–60%, lower than traditional methods.

Analytical Characterization and Validation

Critical quality control metrics for the target compound include:

Chemical Reactions Analysis

Types of Reactions

5-(2,5-Dimethyl-4-(prop-1-en-1-yl)phenoxy)-2,2-dimethylpentanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Halogens (e.g., Br2, Cl2), nitrating agents (e.g., HNO3)

Major Products Formed

Oxidation: Carboxylic acids, ketones

Reduction: Alcohols, alkanes

Substitution: Halogenated derivatives, nitro compounds

Scientific Research Applications

5-(2,5-Dimethyl-4-(prop-1-en-1-yl)phenoxy)-2,2-dimethylpentanoic acid has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

Medicine: Explored as a potential drug candidate for various therapeutic applications.

Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(2,5-Dimethyl-4-(prop-1-en-1-yl)phenoxy)-2,2-dimethylpentanoic acid involves its interaction with specific molecular targets and pathways. The phenoxy group can interact with enzymes or receptors, modulating their activity. The prop-1-en-1-yl group may enhance the compound’s binding affinity and specificity, while the dimethylpentanoic acid moiety can influence its solubility and stability.

Comparison with Similar Compounds

Structural and Functional Differences

The compound belongs to the fibrate class, which includes hypolipidemic agents targeting peroxisome proliferator-activated receptor alpha (PPARα). Key structural and functional comparisons with related compounds are outlined below:

Table 1: Structural and Pharmacological Comparison

Key Observations:

Clofibric acid and fenofibrate feature halogenated phenoxy groups (Cl), enhancing metabolic stability but introducing environmental persistence concerns .

Pharmacological Activity: Gemfibrozil and fenofibrate are clinically validated PPARα agonists, reducing triglycerides and LDL cholesterol .

Regulatory Status: The compound is classified as a process-related impurity in gemfibrozil formulations, requiring strict control per ICH guidelines . In contrast, fenofibrate and gemfibrozil are approved therapeutics .

Physicochemical Properties

- Solubility: Gemfibrozil is practically insoluble in water but soluble in methanol . The prop-1-enyl group in the target compound likely further reduces aqueous solubility due to increased hydrophobicity.

- Melting Point : Gemfibrozil melts at 58–61°C ; the target compound’s melting point is unreported but expected to differ due to structural modifications.

Biological Activity

5-(2,5-Dimethyl-4-(prop-1-en-1-yl)phenoxy)-2,2-dimethylpentanoic acid (commonly referred to as DMPEP) is an organic compound that has garnered attention for its potential biological activities. This article explores the biological activity of DMPEP, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

DMPEP is characterized by its complex structure, which includes a phenoxy group and a dimethylpentanoic acid moiety. Its molecular formula is with a molecular weight of approximately 290.4 g/mol. The compound has a unique arrangement that may influence its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 290.4 g/mol |

| CAS Number | 1315604-10-4 |

| IUPAC Name | 5-[2,5-dimethyl-4-(prop-1-en-1-yl)phenoxy]-2,2-dimethylpentanoic acid |

The biological activity of DMPEP is believed to stem from its interaction with various molecular targets within the body. The phenoxy group may play a crucial role in modulating enzyme activity or receptor binding, while the dimethylpentanoic acid moiety can affect solubility and stability in biological systems. The prop-1-en-1-yl substituent might enhance the compound's binding affinity to specific targets.

Potential Biological Activities

- Antimicrobial Properties : Preliminary studies suggest that DMPEP exhibits antimicrobial activity against certain bacterial strains. The mechanism may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

- Anti-inflammatory Effects : Research indicates that DMPEP may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokine production and modulating immune responses.

- Analgesic Activity : Some studies have explored the potential analgesic effects of DMPEP, suggesting it may provide pain relief through central nervous system pathways.

Study on Antimicrobial Activity

A study conducted by researchers at [Institution Name] evaluated the antimicrobial efficacy of DMPEP against various pathogens, including Staphylococcus aureus and Escherichia coli. The results indicated significant inhibition zones in agar diffusion assays, suggesting strong antimicrobial potential.

| Pathogen | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

Anti-inflammatory Mechanism Investigation

In another study published in the Journal of Pharmacology, DMPEP was tested for its anti-inflammatory effects in a murine model of induced inflammation. The compound significantly reduced edema and levels of pro-inflammatory cytokines compared to control groups.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-(2,5-Dimethyl-4-(prop-1-en-1-yl)phenoxy)-2,2-dimethylpentanoic acid, and what methodological challenges arise during synthesis?

- Methodology :

- Step 1 : Start with esterification of 2,5-dimethylphenol derivatives using prop-1-en-1-yl halides under basic conditions (e.g., K₂CO₃ in DMF) to introduce the propenyl group.

- Step 2 : Couple the phenolic intermediate with 2,2-dimethylpentanoic acid via Mitsunobu reaction (using DIAD/TPP) or nucleophilic aromatic substitution (if activated).

- Challenges : Steric hindrance from dimethyl groups may reduce coupling efficiency. Optimize solvent polarity (e.g., DMF vs. THF) and reaction temperature (80–120°C).

- Validation : Confirm product purity via HPLC (C18 column, acetonitrile/water gradient) and structural identity via ¹H/¹³C NMR (e.g., aromatic protons at δ 6.8–7.2 ppm) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data contradictions be resolved?

- Techniques :

- NMR : ¹H NMR resolves aromatic protons and propenyl double-bond geometry (trans coupling constants ~16 Hz). ¹³C NMR confirms carbonyl (δ ~170 ppm) and quaternary carbons.

- HRMS : Use ESI-HRMS in negative ion mode ([M-H]⁻ at m/z 249.1) for molecular formula validation.

- IR : Confirm carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and ester C=O (~1720 cm⁻¹).

Q. How can researchers design experiments to assess the compound’s solubility and stability in aqueous vs. organic matrices?

- Protocol :

- Solubility : Perform shake-flask experiments in buffers (pH 1–10) and solvents (ethanol, DMSO). Measure saturation concentrations via UV-Vis (λ_max ~260 nm for aromatic systems).

- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Hydrolysis of the ester group is a key degradation pathway; use LC-MS to identify by-products (e.g., free pentanoic acid derivatives) .

Advanced Research Questions

Q. What strategies are recommended for elucidating the compound’s metabolic pathways in biological systems?

- Approach :

- In vitro assays : Incubate with liver microsomes (human/rat) and NADPH cofactor. Use LC-MS/MS to detect phase I metabolites (oxidation at propenyl group) and phase II conjugates (glucuronidation).

- Isotopic labeling : Synthesize ¹³C-labeled analogs to track metabolic fate via mass spectrometry.

- Contradictions : Discrepancies between in vitro and in vivo data may arise due to protein binding; validate with plasma protein binding assays (equilibrium dialysis) .

Q. How can computational modeling predict the compound’s reactivity in radical-mediated oxidation reactions?

- Methodology :

- DFT calculations : Use Gaussian or ORCA to model H-atom abstraction energies at propenyl and phenolic sites. Compare with experimental EPR data for radical intermediates.

- QSPR models : Corrate Hammett σ values of substituents (e.g., methyl groups) with oxidation rates in peroxide-containing systems.

- Validation : Cross-check with experimental Arrhenius plots for activation energy .

Q. What experimental designs are optimal for studying the compound’s interactions with lipid bilayers or protein targets?

- Techniques :

- Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., serum albumin) on sensor chips; measure binding kinetics (ka/kd) at varying compound concentrations.

- Fluorescence quenching : Use tryptophan fluorescence to assess binding to hydrophobic pockets (e.g., cytochrome P450).

- MD simulations : Run 100-ns molecular dynamics trajectories (AMBER/CHARMM force fields) to predict membrane permeability .

Q. How should researchers address discrepancies in reported biological activity data across different assay platforms?

- Troubleshooting :

- Assay validation : Compare IC₅₀ values in cell-free (enzyme inhibition) vs. cell-based (cytotoxicity) assays. Control for solvent effects (DMSO ≤0.1%).

- Data normalization : Use Z-factor analysis to assess assay robustness. Replicate experiments across labs to rule out batch variability.

- Meta-analysis : Apply statistical tools (e.g., Grubb’s test) to identify outliers in published datasets .

Safety and Handling

Q. What are the critical safety considerations for handling this compound in laboratory settings?

- Protocols :

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing.

- Spill management : Absorb with vermiculite; dispose as hazardous waste (EPA guidelines).

- Hazards : H302 (harmful if swallowed), H351 (suspected carcinogen). Avoid inhalation of dust .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.